molecular formula C26H27N3O6S2 B2714206 N-(4-methoxyphenyl)-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]benzenesulfonamide CAS No. 744260-00-2

N-(4-methoxyphenyl)-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]benzenesulfonamide

Cat. No. B2714206
CAS RN: 744260-00-2
M. Wt: 541.64
InChI Key: MNCMYKOVQWLJHN-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]benzenesulfonamide is a useful research compound. Its molecular formula is C26H27N3O6S2 and its molecular weight is 541.64. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

  • Photodynamic Therapy for Cancer Treatment : The synthesis and characterization of zinc phthalocyanine substituted with benzenesulfonamide derivative groups have shown promising applications in photodynamic therapy. Such compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Therapeutic Applications

  • Carbonic Anhydrase Inhibition : N-substituted benzenesulfonamides have been studied for their potential as carbonic anhydrase inhibitors (CAIs), revealing insights into their mechanism of inhibition. These compounds hold significance in the development of therapeutic agents targeting diseases where carbonic anhydrase activity is implicated (Di Fiore et al., 2011).

Antimicrobial and Enzyme Inhibition Studies

  • Synthesis and Biological Screening : A series of N-substituted sulfonamides have been synthesized and screened for their inhibitory potential against enzymes like acetylcholinesterase and lipoxygenase. These studies contribute to the development of compounds with potential therapeutic applications in treating diseases associated with these enzymes (Rehman et al., 2011).

Drug Design and Synthesis for Disease Treatment

  • Antibacterial Agents Synthesis : The synthesis of new series of benzenesulfonamides derived from N-sulfonation has shown biofilm inhibitory action against Escherichia coli. These findings are crucial in the development of new antibacterial agents, providing a foundation for future therapeutic applications (Abbasi et al., 2019).

Structural Studies and Material Science

  • Conformation and Assembly of Arylsulfonamide Compounds : Research on arylsulfonamide para-alkoxychalcone hybrids has revealed the impact of structural modifications on the conformation and assembly of these compounds. Such studies are valuable in the field of materials science, contributing to the understanding of molecular interactions and crystal engineering (de Castro et al., 2013).

properties

IUPAC Name

N-(4-methoxyphenyl)-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O6S2/c1-35-24-11-9-23(10-12-24)27-37(33,34)25-13-7-22(8-14-25)26(30)28-16-18-29(19-17-28)36(31,32)20-15-21-5-3-2-4-6-21/h2-15,20,27H,16-19H2,1H3/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCMYKOVQWLJHN-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]benzenesulfonamide

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